![molecular formula C26H21N3 B287929 N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline](/img/structure/B287929.png)
N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and medicinal chemistry. BBA is a benzimidazole derivative that has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline is its potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline involves the condensation of 2-phenyl-1H-benzimidazole-5-carboxaldehyde with N-benzylaniline in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline as the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and survival.
Eigenschaften
Produktname |
N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline |
---|---|
Molekularformel |
C26H21N3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-benzyl-2-(2-phenylbenzimidazol-1-yl)aniline |
InChI |
InChI=1S/C26H21N3/c1-3-11-20(12-4-1)19-27-22-15-7-9-17-24(22)29-25-18-10-8-16-23(25)28-26(29)21-13-5-2-6-14-21/h1-18,27H,19H2 |
InChI-Schlüssel |
NLFVIPKHDWNHHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2N3C4=CC=CC=C4N=C3C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2N3C4=CC=CC=C4N=C3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.